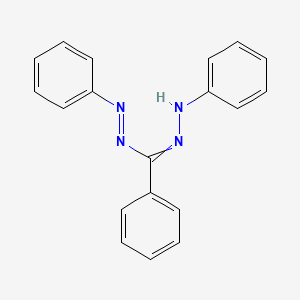

1,3,5-Triphenylformazan

説明

The exact mass of the compound Triphenylformazan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

531-52-2 |

|---|---|

分子式 |

C19H16N4 |

分子量 |

300.4 g/mol |

IUPAC名 |

N'-anilino-N-phenyliminobenzenecarboximidamide |

InChI |

InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19+,23-21? |

InChIキー |

BEIHVSJTPTXQGB-QIXACUJNSA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

異性体SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

他のCAS番号 |

531-52-2 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

1,3,5-triphenylformazan |

製品の起源 |

United States |

Foundational & Exploratory

1,3,5-Triphenylformazan: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of 1,3,5-Triphenylformazan, with a focus on its role in cellular viability assays.

Introduction

This compound, a vibrant, deep red to purple crystalline solid, is a crucial organic compound in various biochemical and analytical applications.[1] Its intense color and electrochemical properties make it an invaluable indicator in histological staining and, most notably, in cell viability and cytotoxicity assays. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical characteristics, synthesis, and experimental protocols.

Core Chemical and Physical Properties

This compound is the product of the reduction of a tetrazolium salt, most commonly 2,3,5-triphenyl-2H-tetrazolium chloride (TTC). This conversion is a hallmark of metabolic activity in viable cells, forming the basis of the widely used MTT assay.[2] The compound is stable and soluble in organic solvents like dioxane and chloroform.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Molecular Formula | C₁₉H₁₆N₄ | [4] |

| Molecular Weight | 300.36 g/mol | |

| Appearance | Orange to brown to dark red powder/crystalline | |

| Melting Point | 166 - 173 °C | [1] |

| Solubility | Dioxane: 50 mg/mL, clear | [5] |

| UV-Vis λmax (in Methanol) | ~480 nm | [6] |

Synthesis of this compound

The synthesis of this compound is a well-established process involving the coupling of a diazonium salt with a phenylhydrazone.[1]

Experimental Protocol: Synthesis

This protocol outlines a common method for the laboratory synthesis of this compound:[1]

Materials:

-

Sodium hydroxide (B78521)

-

Sodium acetate (B1210297)

-

Concentrated Hydrochloric Acid

-

Sodium nitrite (B80452)

-

Ice

Procedure:

-

Preparation of Benzaldehyde Phenylhydrazone:

-

React benzaldehyde (0.02 mol) with phenylhydrazine (0.02 mol) in a methanolic medium at a pH of 5-6.

-

-

Preparation of the Reaction Mixture:

-

Dissolve the synthesized benzaldehyde phenylhydrazone in a suitable amount of methanol.

-

Prepare a basic buffer solution with sodium hydroxide (2.50 g), sodium acetate (3.50 g), and methanol (200 mL).

-

Mix the benzaldehyde phenylhydrazone solution with the basic buffer solution.

-

-

Preparation of Benzenediazonium (B1195382) Chloride:

-

In a separate flask, prepare a diazonium chloride solution by reacting aniline (1.86 g, 0.02 mol) with concentrated HCl (5 mL) and sodium nitrite (1.50 g) at 0-5 °C.

-

Use ice to maintain the temperature between 0-5 °C.

-

-

Coupling Reaction:

-

Add the benzenediazonium chloride solution dropwise to the basic benzaldehyde phenylhydrazone solution with constant stirring.

-

Continue stirring the mixture for 2 hours. A bright red precipitate of formazan (B1609692) will form.

-

-

Crystallization and Purification:

-

Store the mixture in a refrigerator for 2 days to facilitate complete precipitation.

-

Recrystallize the crude product from methanol to obtain pure this compound.

-

Synthesis of this compound.

Application in Cell Viability: The MTT Assay

The most prominent application of this compound is in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of the water-soluble, yellow MTT, converting it into the water-insoluble, purple this compound.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[2]

Principle of the MTT Assay.

Experimental Protocol: MTT Assay

The following is a generalized protocol for performing an MTT assay with adherent cells. This protocol may require optimization based on the specific cell type and experimental conditions.[9]

Materials:

-

Cells cultured in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

Culture medium (serum-free for the assay)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in diluted HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

Treat the cells with the desired compounds (e.g., potential drugs) and include appropriate controls (untreated cells, vehicle controls). Incubate for the desired exposure period.

-

-

Addition of MTT Reagent:

-

Carefully aspirate the culture medium from each well.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the MTT reagent to each well.

-

-

Incubation:

-

Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will convert the MTT to formazan, which will appear as purple precipitates.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the control (untreated) cells.

-

Experimental Workflow for the MTT Assay.

Conclusion

This compound is a fundamentally important compound in the fields of biochemistry and drug discovery. Its formation as a result of cellular metabolic processes provides a robust and quantifiable measure of cell viability. A thorough understanding of its properties and the experimental protocols involving its generation is essential for researchers utilizing assays such as the MTT to assess the effects of various compounds on cellular health. The detailed protocols and data presented in this guide serve as a valuable resource for the effective application of this compound in a research setting.

References

- 1. asianpubs.org [asianpubs.org]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. CAS 531-52-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound [chembk.com]

- 6. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylformazan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triphenylformazan, a widely used redox indicator in various biochemical and cellular assays. This document summarizes the available quantitative solubility data, provides a detailed experimental protocol for determining solubility, and includes a visual representation of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound (C₁₉H₁₆N₄) is a crystalline organic compound that is intensely colored, typically appearing as a red to purple solid. Its solubility is a critical parameter for its application in various assays, particularly in the dissolution step of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the formazan (B1609692) product must be fully solubilized for accurate spectrophotometric quantification. Generally, this compound is known to be soluble in organic solvents.[1]

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound in various organic solvents are summarized in the table below. It is important to note that comprehensive quantitative data across a wide range of organic solvents is limited in publicly available literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Dioxane | C₄H₈O₂ | 50 mg/mL | Not Specified | Clear solution[2][3][4] |

| Methanol | CH₃OH | 10 mg/mL | Not Specified | Clear, dark purple solution |

| Chloroform | CHCl₃ | Soluble | Not Specified | No quantitative data available[1][5] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | No quantitative data available[6][7][8][9] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | Commonly used for dissolving formazan in MTT assays[10] |

| Isopropanol | C₃H₈O | Soluble | Not Specified | Often used acidified in MTT assays to aid dissolution[7] |

| Water | H₂O | Does not mix well | Not Specified | [5] |

Experimental Protocol: Determination of this compound Solubility

This section provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest using the shake-flask method followed by spectrophotometric quantification.

1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, as appropriate for the solvent)

-

Volumetric flasks and pipettes

2. Procedure

2.1. Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax is typically around 570 nm but should be determined experimentally for each solvent.[10][11]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

2.2. Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is obtained.

-

Securely cap the vials and place them in a constant temperature orbital shaker.

-

Agitate the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally.

2.3. Sample Collection and Analysis

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

2.4. Calculation of Solubility

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 1,3,5-三苯基四唑甲瓒 ≥90% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3,5-Triphenyltetrazolium formazan = 90 UV 531-52-2 [sigmaaldrich.com]

- 4. Triphenylformazan | 531-52-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. calpaclab.com [calpaclab.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

1,3,5-Triphenylformazan as a Redox Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,3,5-triphenylformazan, the intensely colored product derived from the reduction of 2,3,5-triphenyltetrazolium chloride (TTC), as a widely utilized redox indicator in biological systems. This guide will delve into the core biochemical principles, provide detailed experimental protocols, and present key quantitative data for researchers in cellular biology, toxicology, and drug development.

Core Mechanism of Action: Cellular Respiration and Redox Chemistry

The utility of 2,3,5-triphenyltetrazolium chloride (TTC) as an indicator of cellular viability and metabolic activity lies in its ability to be reduced by cellular enzymes to the intensely colored and water-insoluble this compound. This reduction is a direct reflection of the cell's redox state and is intrinsically linked to the activity of the mitochondrial electron transport chain.

The colorless, water-soluble TTC molecule acts as an artificial electron acceptor. In viable, metabolically active cells, TTC is taken up and reduced by various dehydrogenases. This enzymatic reduction involves the transfer of electrons, primarily from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the tetrazolium ring of TTC. This transfer cleaves the tetrazolium ring, resulting in the formation of the red, water-insoluble formazan (B1609692) precipitate.

The primary site of TTC reduction within the cell is the mitochondrial respiratory chain. Specifically, Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain has been identified as a major contributor to this process. The electrons from NADH are passed along the chain, and a portion of these can be intercepted by TTC, leading to its reduction. Other dehydrogenases located in the mitochondria and cytoplasm can also contribute to formazan formation, albeit to a lesser extent.

The intensity of the red color produced is directly proportional to the amount of formazan formed, which in turn correlates with the level of enzymatic activity and the overall metabolic health of the cells. Therefore, a greater intensity of red staining indicates higher cellular viability and metabolic activity, while a lack of color development suggests cellular damage or death.

Logical Flow of TTC Reduction

Caption: Figure 1 illustrates the metabolic pathways leading to the enzymatic reduction of TTC.

Quantitative Data: Spectral Properties of this compound

The quantification of cellular viability using the TTC assay relies on the spectrophotometric measurement of the extracted this compound. The following table summarizes the key spectral properties of this compound in various common solvents. It is crucial to use the appropriate wavelength of maximum absorbance (λmax) and molar extinction coefficient (ε) for accurate calculations.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Ethanol (B145695) | 485 | 15,000 | [1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | 483-510 | 17,000 | [2][3] |

| Isopropanol | 485 | Not explicitly found | |

| Dioxane | Not explicitly found | Not explicitly found | |

| Toluene | 490 | Not explicitly found |

Note: The molar extinction coefficient can vary slightly depending on the specific conditions and purity of the formazan.

Experimental Protocol: TTC Assay for Cell Viability in Cultured Cells

This protocol provides a standardized method for assessing cell viability in adherent or suspension cell cultures using the TTC assay.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized and protected from light.

-

Cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or 95% ethanol.

-

96-well microplates

-

Microplate reader

Experimental Workflow:

Caption: Figure 2 outlines the key steps in performing a TTC-based cell viability assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Treatment: Expose the cells to the desired concentrations of the test compound for the specified duration. Include appropriate vehicle controls.

-

Washing: Carefully aspirate the culture medium and wash the cells once with sterile PBS to remove any residual medium and test compound.

-

TTC Incubation: Add 100 µL of fresh culture medium and 20 µL of the 5 mg/mL TTC solution to each well. Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. The incubation time may need to be optimized depending on the cell type and metabolic rate.

-

Formazan Solubilization:

-

For adherent cells, carefully remove the TTC-containing medium. Add 100 µL of DMSO or 95% ethanol to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully remove the supernatant and add 100 µL of DMSO or 95% ethanol to the cell pellet. Resuspend the cells to dissolve the formazan.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at the appropriate λmax (e.g., 485 nm for ethanol, ~490 nm for DMSO) using a microplate reader. Use wells with solubilization solution only as a blank.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The reduction of 2,3,5-triphenyltetrazolium chloride to this compound remains a robust and widely used method for the assessment of cellular viability and metabolic activity. A thorough understanding of the underlying biochemical mechanism, centered on the activity of mitochondrial dehydrogenases, is essential for the accurate interpretation of experimental results. By adhering to standardized protocols and utilizing precise quantitative data, researchers can effectively employ this redox indicator in a variety of applications, from fundamental cell biology to high-throughput drug screening. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals in the field.

References

The Intricate Photochemistry of 1,3,5-Triphenylformazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenylformazan (TPF) is a vibrantly colored organic compound that stands at the intersection of fundamental photochemistry and practical biological applications. As a member of the formazan (B1609692) class of compounds, TPF is characterized by a unique [-N=N-C(R)=N-NH-] chromophore that imparts it with rich and complex photochemical properties.[1] This technical guide provides an in-depth exploration of the core photochemical characteristics of TPF, with a focus on its photoisomerization, spectroscopic behavior, and its pivotal role in cellular viability assays, which is of significant interest to drug development professionals.

Initially known for its photochromism—the reversible change in color upon exposure to light—TPF's utility has expanded significantly.[2][3] It is the insoluble, colored product formed from the reduction of 2,3,5-triphenyltetrazolium chloride (TTC), a widely used indicator of cellular metabolic activity.[2][4] Understanding the photochemical properties of TPF is therefore crucial for the accurate interpretation of TTC-based assays and for harnessing its potential in other photosensitive applications.

Core Photochemical Properties

The photochemistry of this compound is dominated by its ability to undergo reversible photoisomerization around its C=N and N=N double bonds.[2][5] This process leads to the formation of several stereoisomers, each with distinct spectroscopic signatures. The most stable form, typically a cherry-red solid, is stabilized by an intramolecular hydrogen bond.[5] Upon irradiation with visible light, this stable form can convert into other isomers, often leading to a color change to yellow.[6]

Spectroscopic Data

The UV-Vis absorption spectrum of this compound is characterized by strong absorbance in the visible region, a property that is highly sensitive to the isomeric form and the solvent environment.[2][7] While TPF and its common isomers are not known to be significantly fluorescent, their distinct absorption spectra allow for the monitoring of photoisomerization processes.

Table 1: UV-Vis Absorption Data for this compound and its Isomers

| Isomer/Form | Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Stable Form ("red I") | Toluene | ~490 | Not explicitly reported in cited literature |

| Photoisomer ("red II") | Toluene | Absorbs at 455 nm | Not explicitly reported in cited literature |

| Photoisomer ("yellow I") | Toluene | ~405 | Not explicitly reported in cited literature |

| This compound | Methanol (B129727) | ~500 (ground-state bleach observed around this region)[2][6] | Not explicitly reported in cited literature |

| Transient Species | Methanol | ~340, ~400, ~600 (transient absorption)[2][6] | Not explicitly reported in cited literature |

Photoisomerization and Quantum Yields

The photoisomerization of TPF is a complex process involving multiple steps and intermediates.[2] Excitation with visible light typically initiates an E-Z isomerization around the N=N double bond.[5] This is often followed by thermal or photochemical isomerizations around the C=N bond, leading to a mixture of isomers at the photostationary state.[2][6] The efficiency of these transformations is described by the photoisomerization quantum yield (Φ), which is the number of molecules isomerized per photon absorbed.

Table 2: Photoisomerization Quantum Yields for this compound

| Isomerization Process | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) |

| "red I" to "yellow I" | Various | Visible light | Specific values not reported in the cited literature. The process is known to be efficient. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzaldehyde (B42025) phenylhydrazone with a diazonium salt.[8]

Materials:

-

Benzaldehyde

-

Sodium nitrite (B80452)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Sodium acetate (B1210297)

-

Methanol

-

Ice

Procedure:

-

Preparation of Benzaldehyde Phenylhydrazone: React benzaldehyde (0.02 mol) with phenylhydrazine (0.02 mol) in methanol at a pH of 5-6.

-

Preparation of Benzenediazonium (B1195382) Chloride: Dissolve aniline (0.02 mol) in concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath. Add a chilled solution of sodium nitrite (1.50 g in water) dropwise while maintaining the temperature below 5 °C.

-

Coupling Reaction: Dissolve the prepared benzaldehyde phenylhydrazone in methanol and mix it with a basic buffer solution containing sodium hydroxide and sodium acetate in methanol.

-

To the benzaldehyde phenylhydrazone solution, add the freshly prepared benzenediazonium chloride solution dropwise with constant stirring.

-

Stir the mixture for 2 hours. A bright red precipitate of this compound will form.

-

Cool the mixture in a refrigerator for 48 hours to ensure complete precipitation.

-

Collect the product by filtration, wash with cold methanol, and recrystallize from methanol to obtain cherry-red crystals.[8]

Photochemical Characterization: Determining Photoisomerization Quantum Yield

The photoisomerization quantum yield (Φ) can be determined by measuring the change in the concentration of the isomers as a function of the number of photons absorbed. This typically involves UV-Vis spectroscopy and chemical actinometry.

Materials:

-

This compound solution in a suitable solvent (e.g., toluene)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., laser or lamp with a bandpass filter)

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

Stirring plate

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer.

-

Photon Flux Determination (Actinometry):

-

Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.1 N H₂SO₄).

-

Irradiate the actinometer solution in the same experimental setup as the TPF sample for a known period.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed per unit time (photon flux).

-

-

Photoisomerization Experiment:

-

Place the TPF solution in the quartz cuvette and record its initial UV-Vis spectrum.

-

Irradiate the solution with the monochromatic light source while stirring.

-

At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

-

Continue until a photostationary state is reached (no further change in the spectrum).

-

-

Data Analysis:

-

From the changes in the absorption spectra, calculate the concentration of the different isomers at each time point, which requires knowledge of their molar extinction coefficients.

-

Knowing the photon flux from the actinometry experiment, the photoisomerization quantum yield can be calculated using the appropriate rate equations.

-

Visualization of Key Processes

Photoisomerization Pathway of this compound

The photoisomerization of TPF involves several key isomers. The following diagram illustrates the proposed photochemical and thermal interconversions.

Caption: Proposed photoisomerization and thermal relaxation pathways for this compound.

Experimental Workflow for TTC Cell Viability Assay

The TTC assay is a widely used method to assess cell viability, which relies on the enzymatic reduction of TTC to the colored TPF by metabolically active cells. This workflow is particularly relevant for drug development professionals screening for cytotoxic compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. Frontiers | Monitoring the photochemistry of a formazan over 15 orders of magnitude in time [frontiersin.org]

- 3. ijrpc.com [ijrpc.com]

- 4. 1,3,5-三苯基四唑甲瓒 ≥90% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjp.nipne.ro [rjp.nipne.ro]

- 8. asianpubs.org [asianpubs.org]

The Intricate Relationship Between 2,3,5-Triphenyltetrazolium Chloride (TTC) and 1,3,5-Triphenylformazan (TPF): A Technical Guide for Researchers

An in-depth exploration of the fundamental principles, experimental applications, and quantitative analysis of the TTC-TPF system in cellular viability and metabolic activity assessment.

This technical guide provides a comprehensive overview of the chemical relationship between the redox indicator 2,3,5-Triphenyltetrazolium chloride (TTC) and its reduced form, 1,3,5-Triphenylformazan (TPF). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of the TTC reduction assay, offers detailed experimental protocols, and presents quantitative data essential for the accurate interpretation of results.

Core Principles: The Chemical Transformation

At the heart of numerous cell viability and metabolic activity assays lies the irreversible reduction of the water-soluble and colorless tetrazolium salt, 2,3,5-Triphenyltetrazolium chloride (TTC), into the water-insoluble, brilliantly red compound, this compound (TPF). This transformation serves as a robust indicator of cellular respiration.[1]

Chemical Properties of TTC and TPF

| Property | 2,3,5-Triphenyltetrazolium chloride (TTC) | This compound (TPF) |

| Appearance | White to pale yellow crystalline powder | Dark red to purple crystalline powder[2] |

| Solubility | Soluble in water, ethanol, and acetone[3] | Insoluble in water; soluble in organic solvents like DMSO, ethanol, and acetone[2][4] |

| Chemical Formula | C₁₉H₁₅ClN₄ | C₁₉H₁₆N₄[2] |

| Molar Mass | 334.8 g/mol | 300.36 g/mol [2] |

Caption: A summary of the key chemical properties of TTC and TPF.

The reduction of TTC is primarily an enzymatic process occurring within viable, metabolically active cells. The key players in this biological reduction are dehydrogenases, particularly those within the mitochondrial electron transport chain.[5] Current research indicates that the primary site of TTC reduction is at Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain, where TTC acts as an electron acceptor.[4][6] This enzymatic activity is a hallmark of cellular respiration, directly linking the formation of the red formazan (B1609692) precipitate to the metabolic status of the cell.

It is crucial to acknowledge that non-enzymatic reduction of TTC can occur under certain conditions, potentially leading to inaccurate results. Factors such as high temperatures (above 70°C) and alkaline pH (greater than 9.5) can induce the chemical reduction of TTC to TPF.[7] Therefore, maintaining physiological temperature and pH is critical during experimental procedures to ensure that the observed color change is a true reflection of biological activity.

Experimental Protocols: Quantifying Cellular Viability

The conversion of TTC to TPF is the foundation of the widely used TTC assay for determining cell and tissue viability. The intensity of the red color produced is directly proportional to the number of viable cells. Below are generalized protocols for performing a quantitative TTC assay.

General TTC Assay for Cultured Cells

This protocol provides a framework for assessing the viability of adherent or suspension cells in a 96-well plate format.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution (e.g., 5 mg/mL in sterile PBS, filtered)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere and grow for the desired period.

-

Treatment: Expose cells to the test compound or treatment condition for the specified duration. Include appropriate positive and negative controls.

-

TTC Incubation: Remove the culture medium and wash the cells with PBS. Add 100 µL of fresh medium and 10 µL of TTC solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the TTC to formazan, resulting in the formation of red crystals.

-

Formazan Solubilization: After incubation, carefully remove the medium containing TTC. Add 100-150 µL of a suitable solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 485 nm.

TTC Assay for Seed Viability

This method is widely adopted for assessing the germination potential of seeds.[5]

Materials:

-

1% TTC solution in distilled water

-

Scalpel or blade

-

Petri dishes or small beakers

-

Incubator

Procedure:

-

Seed Preparation: Imbibe seeds in water overnight to soften the seed coat.

-

Sectioning: Carefully cut the seeds longitudinally to expose the embryo.

-

Staining: Submerge the sectioned seeds in a 1% TTC solution in a petri dish.

-

Incubation: Incubate the seeds in the dark at room temperature for several hours to overnight.

-

Evaluation: Visually assess the staining of the embryo. A uniformly stained, bright red embryo indicates a viable seed, while an unstained or patchily stained embryo suggests non-viability.

Data Presentation and Quantitative Analysis

The quantification of formazan is achieved by measuring its absorbance and applying the Beer-Lambert Law (A = εbc), where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient of formazan

-

b is the path length of the light through the sample (typically 1 cm for a standard cuvette)

-

c is the concentration of formazan

A critical parameter for this calculation is the molar extinction coefficient of TPF, which can vary depending on the solvent used for solubilization.

Quantitative Data for TPF

| Parameter | Value | Solvent | Wavelength (λmax) |

| Molar Extinction Coefficient (ε) | 19,900 M⁻¹cm⁻¹ | Ethanol | ~485 nm |

| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Isopropanol with 0.05 N HCl | ~485 nm |

Note: The molar extinction coefficient for TPF in DMSO is not consistently reported in the literature. It is recommended to determine this value empirically by generating a standard curve with known concentrations of TPF in the specific DMSO solution used in the assay.

Experimental Parameters for TTC Assays

| Parameter | Recommended Range/Value | Application |

| TTC Concentration | 0.5 - 1.0 mg/mL | General cell culture |

| Incubation Time | 1 - 4 hours | General cell culture |

| Formazan Solubilization Solvent | DMSO, Ethanol, Acidified Isopropanol | General cell culture |

| Absorbance Wavelength | 480 - 500 nm | Spectrophotometric quantification |

Caption: A summary of key quantitative data and experimental parameters for TTC-based viability assays.

Visualizing the Core Relationships

To further elucidate the processes described, the following diagrams illustrate the key chemical transformation, experimental workflow, and the biological pathway involved in TTC reduction.

Caption: Chemical transformation of TTC to TPF.

Caption: A generalized experimental workflow for the TTC assay.

Caption: TTC reduction at Complex I of the electron transport chain.

Conclusion

The reduction of 2,3,5-Triphenyltetrazolium chloride to this compound is a cornerstone of modern cell biology and drug discovery, providing a reliable and quantifiable measure of cellular metabolic activity. A thorough understanding of the underlying chemical principles, adherence to optimized experimental protocols, and accurate quantitative analysis are paramount for obtaining meaningful and reproducible data. This guide serves as a foundational resource for researchers employing the TTC-TPF system, enabling the robust assessment of cell viability and the advancement of scientific discovery.

References

- 1. This compound(531-52-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Analysis of Cell Viability by the MTT Assay. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Biological Significance of Formazan Compounds: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of formazan (B1609692) compounds, their mechanisms of action, and their applications in biomedical research and drug development.

Formazan compounds, a class of intensely colored molecules derived from the reduction of tetrazolium salts, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Initially recognized for their utility as indicators of cellular metabolic activity, their role has expanded to encompass a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the biological significance of formazan compounds, with a focus on their applications in cytotoxicity assays, their therapeutic potential, and the underlying molecular mechanisms.

Formazans in Cellular Viability and Cytotoxicity Assays

The reduction of tetrazolium salts to colored formazan products by cellular enzymes, primarily mitochondrial dehydrogenases, forms the basis of several widely used cell viability and cytotoxicity assays. This conversion is indicative of metabolically active cells, making formazan formation a reliable marker of cell health.

The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability. In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

The XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that offers an advantage over the MTT assay. The formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the experimental workflow.

Therapeutic Potential of Formazan Compounds

Beyond their diagnostic applications, formazan derivatives have demonstrated a range of therapeutic activities, positioning them as promising candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of formazan compounds against various cancer cell lines. Their cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Formazan Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Formazan Derivative 1 | MCF-7 (Breast) | 3.94 | |

| Formazan Derivative 2 | HepG2 (Liver) | 1.62 | |

| Formazan Derivative 3 | HT-29 (Colon) | 1.0 | |

| Formazan Derivative 4 | A549 (Lung) | 82.31 | |

| Macrocyclic Formazan | MCF-7 (Breast) | 147.6 |

Antimicrobial Activity

Formazan derivatives have also exhibited significant activity against a variety of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial metabolic processes or cell wall integrity.

Table 2: Antimicrobial Activity of Selected Formazan Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Formazan Analog 1 | Staphylococcus aureus (MRSA) | 3.91 | |

| Formazan Analog 2 | Escherichia coli | 62.5 | |

| Formazan Derivative FM1 | Staphylococcus aureus | 250 | |

| Formazan Derivative FM5 | Vibrio cholerae | 250 | |

| Formazan Derivative 3c | Candida albicans | 25 |

Antioxidant Activity

Several formazan compounds have demonstrated potent antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, a novel formazan derivative (FOZ) showed significant antioxidant activity, with scavenging percentages ranging from 20% to 89.33% at concentrations of 25-400 µg/ml, comparable to the standard antioxidant ascorbic acid.

Signaling Pathways Modulated by Formazan Compounds

The biological effects of formazan compounds are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Apoptosis Signaling Pathway

A primary mechanism of the anticancer activity of many formazan derivatives is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules, including the Bcl-2 family of proteins and caspases. Some formazan compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.

An In-depth Technical Guide to the Applications of 1,3,5-Triphenylformazan in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenylformazan is a versatile chromogenic organic compound that plays a significant role in various fields of analytical chemistry.[1][2] Known for its intense red to purple color, this formazan (B1609692) dye is the reduction product of the colorless tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC). This redox relationship is fundamental to many of its applications, particularly in biological assays.[3] This technical guide provides a comprehensive overview of the primary applications of this compound in analytical chemistry, with a focus on its use in cell viability assays and as a chromogenic reagent for the determination of metal ions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its practical application in research and development.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₆N₄ |

| Molecular Weight | 300.36 g/mol [4] |

| Appearance | Orange to brown to dark red crystalline powder[1] |

| CAS Number | 531-52-2[4] |

| Solubility | Soluble in organic solvents like dioxane, DMSO, and ethanol; insoluble in water.[3][4] |

Applications in Analytical Chemistry

The primary analytical applications of this compound stem from its intense color and its ability to be formed through the reduction of a tetrazolium salt, as well as its capacity to form colored complexes with metal ions.

Cell Viability and Cytotoxicity Assays (MTT Assay)

One of the most widespread applications of the this compound precursor, 2,3,5-triphenyltetrazolium chloride (in the form of MTT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is in the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan precipitate. This reduction is dependent on the activity of these mitochondrial enzymes and the availability of NAD(P)H, thus reflecting the metabolic state of the cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Mechanism of TTC Reduction in Mitochondria:

The reduction of the tetrazolium salt occurs within the mitochondrial electron transport chain. Electrons from substrates like succinate are transferred through the respiratory complexes, and at specific sites, these electrons can be donated to TTC, reducing it to the colored formazan.

Mechanism of TTC reduction by mitochondrial dehydrogenases.

Experimental Protocol: MTT Assay

This protocol provides a general guideline for performing an MTT assay in a 96-well plate format. Optimization of cell seeding density and incubation times is recommended for each cell line and experimental condition.

Workflow for MTT Assay:

A typical experimental workflow for the MTT cell viability assay.

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

Test compound (e.g., drug, toxin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.

-

Solubilization solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.

-

Treatment: Add the test compound at various concentrations to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan. A purple precipitate should be visible under a microscope.

-

Solubilization: Carefully remove the culture medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

Spectrophotometric Determination of Metal Ions

This compound is known to form stable, colored complexes with a variety of metal ions.[7] This property allows for its use as a chromogenic reagent in the spectrophotometric determination of these metals. The formation of the metal-formazan complex leads to a change in the absorption spectrum, and the absorbance at the wavelength of maximum absorption (λmax) of the complex is proportional to the concentration of the metal ion.

While the literature extensively describes the use of various formazan derivatives for metal ion analysis, specific quantitative data for the parent this compound is less commonly reported. The following table summarizes the analytical parameters for the determination of selected metal ions using other formazan-based reagents as illustrative examples of the potential application.

Table of Analytical Parameters for Metal Ion Determination with Formazan Derivatives

| Metal Ion | Formazan Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Beer's Law Range (mg/L) | Limit of Detection (LOD) | Reference |

| Cobalt (II) | Phenyl(2-thiophen-2-ylmethylene)hydrazine (PTMH) | 386 | 7.1360 x 10⁴ | 0.14 - 5.8 | 0.0133 mg/L | [8] |

| Nickel (II) | Bis[3-hydroxyimino-5-methyl-N-methyl]-2-imine (HIMMI) | 415 | 1.4297 x 10³ | 0.01 - 40.0 µg/mL | - | [2] |

| Copper (II) | 1-(2-Metoxyphenylamin)-3-metoksipropanthiol-2 (MPAMPT) | 605 | 4.32 x 10⁴ | up to 16 µg/mL | - |

Experimental Protocol: General Procedure for Spectrophotometric Metal Determination

The following is a generalized protocol. Specific parameters such as pH, solvent, and reagent concentration must be optimized for each metal ion.

Reagents and Materials:

-

Standard solution of the metal ion of interest.

-

This compound solution in a suitable organic solvent (e.g., ethanol, acetone).

-

Buffer solutions for pH control.

-

UV-Vis Spectrophotometer.

Procedure:

-

Complex Formation: To a series of standard solutions of the metal ion, add an excess of the this compound solution and a buffer to maintain the optimal pH.

-

Incubation: Allow the reaction to proceed for a sufficient time to ensure complete complex formation.

-

Absorbance Measurement: Measure the absorbance of the solutions at the λmax of the metal-formazan complex against a reagent blank.

-

Calibration Curve: Plot the absorbance values versus the concentration of the metal ion to generate a calibration curve.

-

Sample Analysis: Treat the unknown sample in the same manner as the standards and determine its metal ion concentration from the calibration curve.

Synthesis of this compound

This compound can be synthesized through a coupling reaction involving a diazonium salt and a phenylhydrazone.

Experimental Protocol: Synthesis of this compound [4]

Materials:

-

Benzaldehyde (B42025) (2.12 g, 0.02 mol)

-

Phenylhydrazine (B124118) (2.16 g, 0.02 mol)

-

Sodium hydroxide (B78521) (2.50 g)

-

Sodium acetate (B1210297) (3.50 g)

-

Aniline (B41778) (1.86 g, 0.02 mol)

-

Concentrated HCl (5 mL)

-

Sodium nitrite (B80452) (1.50 g)

Procedure:

-

Synthesis of Benzaldehyde Phenylhydrazone: React benzaldehyde (0.02 mol) with phenylhydrazine (0.02 mol) in a methanolic medium at a pH of 5-6.

-

Preparation of the Coupling Solution: Dissolve the synthesized benzaldehyde phenylhydrazone in methanol and mix it with a basic buffer solution prepared from sodium hydroxide (2.50 g), sodium acetate (3.50 g), and methanol (200 mL).

-

Preparation of the Diazonium Salt: In a separate flask, prepare the diazonium salt by reacting aniline (0.02 mol) with concentrated HCl (5 mL) and sodium nitrite (1.50 g) at 0-5 °C.

-

Coupling Reaction: Add the diazonium salt solution dropwise to the benzaldehyde phenylhydrazone solution with constant stirring.

-

Isolation and Purification: Stir the mixture for 2 hours to form the bright red formazan. Store in a refrigerator for 2 days and then recrystallize from methanol. The expected yield is approximately 78%.[4]

Conclusion

This compound and its precursor, 2,3,5-triphenyltetrazolium chloride, are invaluable reagents in analytical chemistry. Their application in the MTT assay provides a robust and widely used method for assessing cell viability, which is of critical importance in drug discovery and development. Furthermore, the ability of this compound to form colored complexes with metal ions offers a basis for their spectrophotometric determination. While detailed quantitative data for the parent compound in metal analysis is not as prevalent as for its derivatives, the principles and general methodologies outlined in this guide provide a solid foundation for further development and application of this compound in analytical protocols. The detailed experimental procedures and workflow diagrams included are intended to serve as practical resources for researchers and scientists in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 531-52-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. researchgate.net [researchgate.net]

- 8. sciencescholar.us [sciencescholar.us]

Methodological & Application

Application Notes and Protocols for 1,3,5-Triphenylformazan and Related Assays for Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A widely used method for assessing cell viability is the formazan-based assay, which relies on the enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. This application note provides a detailed overview and protocols for the 1,3,5-Triphenylformazan (TPF) assay, which utilizes 2,3,5-Triphenyltetrazolium Chloride (TTC), and other commonly used formazan-based assays such as MTT, XTT, and WST-1.

The principle underlying these assays is the cleavage of the tetrazolium ring by mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, in viable cells.[1][2] This reduction results in the formation of a colored formazan product, the amount of which is directly proportional to the number of metabolically active cells.[3] The formazan produced can then be quantified spectrophotometrically to determine cell viability.

Principle of the Assay

The general principle involves the addition of a tetrazolium salt to a cell culture. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt into a colored formazan product. The intensity of the color, which can be measured using a spectrophotometer, correlates with the number of viable cells.

Caption: General principle of formazan-based cell viability assays.

Comparison of Common Formazan-Based Assays

Several tetrazolium salts are available, each with distinct properties that make them suitable for different applications. The choice of assay depends on factors such as cell type, experimental conditions, and whether a soluble or insoluble formazan product is preferred.

| Assay | Tetrazolium Salt | Formazan Product | Wavelength (nm) | Key Characteristics |

| TTC | 2,3,5-Triphenyltetrazolium Chloride | This compound (Red, Insoluble) | ~485 | Primarily used to differentiate between metabolically active and inactive tissues.[4] |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple, Insoluble Formazan | 570[1] | Requires a solubilization step to dissolve the formazan crystals.[1] |

| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange, Soluble Formazan | 450 - 500 | Does not require a solubilization step, simplifying the protocol.[5] |

| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Dark Red, Soluble Formazan | 420 - 480[6] | Highly sensitive and does not require a solubilization step. |

Experimental Protocols

This compound (TTC) Assay Protocol for Tissue Viability

This protocol is adapted for differentiating between viable and necrotic tissues.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC)

-

Phosphate-Buffered Saline (PBS) or Tris-HCl buffer (pH 7.4)

-

Formalin (for tissue fixation)

-

Isopropanol (B130326) or another suitable solvent to extract the formazan (for quantification)

Procedure:

-

Prepare TTC Solution: Dissolve TTC in PBS or Tris-HCl buffer to a final concentration of 0.1-1% (w/v). Protect the solution from light.

-

Tissue Incubation: Immerse fresh tissue slices in the TTC solution.

-

Incubation: Incubate at 37°C for 30-60 minutes. The incubation time may need optimization depending on the tissue type.

-

Observation: Viable tissue will stain red due to the formation of this compound, while necrotic tissue will remain colorless.[4]

-

Quantification (Optional):

-

Following staining, the tissue can be fixed in formalin.

-

To quantify the formazan, the tissue can be homogenized in a solvent like isopropanol to extract the red formazan.

-

The absorbance of the extract is then measured at approximately 485 nm.

-

MTT Assay Protocol for Cell Viability (Adherent Cells)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1]

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours or until cells adhere and reach the desired confluency.

-

Treatment: Treat cells with the test compound for the desired period.

-

Add MTT Reagent: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[2]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Caption: MTT assay workflow for adherent cells.

XTT Assay Protocol for Cell Viability

Materials:

-

XTT reagent

-

Electron coupling reagent

-

Cell culture medium

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate in 100 µL of culture medium.

-

Treatment: Treat cells with the test compound for the desired duration.

-

Prepare XTT Working Solution: Immediately before use, mix the XTT reagent and the electron coupling reagent. The exact ratio will depend on the manufacturer's instructions (e.g., 1 mL of electron coupling reagent to 5 mL of XTT reagent).[8]

-

Add XTT Working Solution: Add 50 µL of the prepared XTT working solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours. The incubation time should be optimized for the specific cell line and density.

-

Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 660 nm can be used.[8]

WST-1 Assay Protocol for Cell Viability

Materials:

-

WST-1 reagent

-

Cell culture medium

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate in 100 µL of culture medium.

-

Treatment: Expose cells to the test compound for the desired time.

-

Add WST-1 Reagent: Add 10 µL of WST-1 reagent directly to each well.[6]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 0.5-4 hours.[6] The optimal incubation time will vary depending on the cell type and density.

-

Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[6]

Data Presentation and Interpretation

The absorbance values obtained are proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control cells.

Calculation: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

| Treatment | Concentration (µM) | Absorbance (570 nm) | % Viability |

| Untreated Control | 0 | 1.250 | 100% |

| Compound A | 1 | 1.125 | 90% |

| Compound A | 10 | 0.625 | 50% |

| Compound A | 100 | 0.125 | 10% |

| Vehicle Control | - | 1.245 | 99.6% |

Troubleshooting

Common issues in formazan-based assays include:

-

Incomplete solubilization of formazan crystals (MTT assay): Ensure sufficient solvent volume and thorough mixing.[1]

-

Interference from test compounds: Some compounds may directly reduce the tetrazolium salt or absorb light at the same wavelength as the formazan. Include a cell-free control with the compound to check for interference.[1][9]

-

High background absorbance: This can be caused by microbial contamination or components in the culture medium like phenol (B47542) red.[10] Using phenol red-free medium is recommended.

-

"Edge effect": Evaporation from the outer wells of a microplate can lead to inconsistent results. To minimize this, fill the peripheral wells with sterile PBS or medium without cells.[9]

-

MTT toxicity: The MTT reagent itself can be toxic to some cells, especially with prolonged incubation. Optimize the MTT concentration and incubation time.[9]

Caption: Troubleshooting guide for formazan-based assays.

Conclusion

Formazan-based assays are powerful tools for assessing cell viability in a variety of research and drug development applications. The choice between TTC, MTT, XTT, and WST-1 assays should be based on the specific experimental requirements. By following the detailed protocols and being aware of potential pitfalls, researchers can obtain reliable and reproducible data on cell viability.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Note: Spectrophotometric Quantification of 1,3,5-Triphenylformazan

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenylformazan (TPF) is a intensely colored, water-insoluble compound that is the end-product of the reduction of various tetrazolium salts, most notably 2,3,5-triphenyltetrazolium chloride (TTC) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][2][3] This reduction is a hallmark of metabolic activity, primarily driven by dehydrogenase enzymes and NAD(P)H in viable cells.[2][4] Consequently, the quantification of TPF is a cornerstone of widely used colorimetric assays for assessing cell viability, proliferation, and cytotoxicity in drug discovery and biomedical research.[2][4][5] Spectrophotometry provides a simple, rapid, and sensitive method for this quantification. This application note provides a detailed protocol for the spectrophotometric quantification of TPF.

Principle of the Method

The quantification of TPF is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. TPF exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically between 480 nm and 600 nm.[2][6][7] By dissolving the formazan (B1609692) crystals in a suitable organic solvent and measuring the absorbance at its wavelength of maximum absorbance (λmax), the concentration of TPF can be determined.[5][8]

Key Quantitative Parameters

A summary of the key spectrophotometric parameters for this compound is provided in the table below. It is important to note that the λmax and molar absorptivity can vary slightly depending on the solvent used for solubilization.

| Parameter | Value | Solvent | Reference |

| Molecular Formula | C₁₉H₁₆N₄ | - | [9][10] |

| Molecular Weight | 300.36 g/mol | - | [9][11] |

| Appearance | Dark red to purple solid | - | [10] |

| λmax (Absorbance Maximum) | ~480 - 570 nm | Various Organic Solvents | [3][6][8] |

| Common Solubilizing Agents | Dimethyl sulfoxide (B87167) (DMSO), Isopropanol, Ethanol, Acidified Isopropanol, Sodium Dodecyl Sulfate (SDS) in Dimethylformamide (DMF) | - | [8][12][13][14][15] |

Experimental Protocol: Quantification of this compound

This protocol outlines the steps for creating a standard curve and quantifying TPF from a sample (e.g., from a cell-based assay).

Materials and Reagents

-

This compound (TPF) standard (CAS 531-52-2)

-

Dimethyl sulfoxide (DMSO), spectrophotometric grade

-

Microplate reader or spectrophotometer capable of reading absorbance in the 480-600 nm range

-

96-well clear flat-bottom microplates

-

Serological pipettes and multichannel pipettes

-

Eppendorf tubes or similar

Procedure

Part 1: Preparation of a TPF Standard Curve

-

Prepare a TPF Stock Solution: Accurately weigh a known amount of TPF standard (e.g., 3 mg) and dissolve it in a precise volume of DMSO (e.g., 10 mL) to create a stock solution of known concentration (e.g., 0.3 mg/mL or 1 mM). Ensure complete dissolution by vortexing or gentle sonication.

-

Prepare Serial Dilutions: Perform serial dilutions of the TPF stock solution with DMSO to create a series of standards with decreasing concentrations. For example, prepare standards ranging from 0.1 mg/mL down to 0.00156 mg/mL.

-

Measure Absorbance: Pipette 100 µL of each standard dilution into separate wells of a 96-well microplate. Include a blank control containing 100 µL of DMSO only.

-

Read Absorbance: Measure the absorbance of the standards and the blank at the optimal wavelength for your instrument, typically between 510 nm and 570 nm.[1][8] A reference wavelength of >650 nm can be used to correct for background absorbance.[2]

-

Generate Standard Curve: Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values (Y-axis) against the known TPF concentrations (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R-squared value (which should be >0.99 for a good fit).

Part 2: Quantification of TPF in a Sample

-

Sample Preparation: If TPF is generated within cells (e.g., from an MTT or TTC assay), the formazan crystals must first be solubilized.

-

Carefully remove the culture medium without disturbing the formazan crystals.[13]

-

Add a sufficient volume of DMSO (e.g., 100 µL per well in a 96-well plate) to each sample well to completely dissolve the formazan crystals.[16]

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature with gentle shaking to ensure complete solubilization.[13]

-

-

Measure Sample Absorbance: Measure the absorbance of each sample at the same wavelength used for the standard curve.

-

Calculate TPF Concentration: Use the equation from the linear regression of your standard curve to calculate the concentration of TPF in your samples.

Concentration = (Absorbance_sample - c) / m

Where:

-

Absorbance_sample is the absorbance of your sample.

-

c is the y-intercept of the standard curve.

-

m is the slope of the standard curve.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric quantification of this compound.

Caption: Workflow for the spectrophotometric quantification of this compound.

Signaling Pathway in Cell Viability Assays

The formation of TPF is a critical step in MTT and TTC-based cell viability assays. The following diagram illustrates the general signaling pathway leading to TPF production in viable cells.

Caption: Cellular reduction of tetrazolium salts to formazan for viability assessment.

Conclusion

The spectrophotometric quantification of this compound is a robust and widely applicable method in cellular and biochemical research. By following a standardized protocol and utilizing a standard curve for accurate concentration determination, researchers can obtain reliable and reproducible data on cell viability and metabolic activity. The choice of an appropriate solvent for formazan solubilization is critical for achieving optimal results.

References

- 1. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Monitoring the photochemistry of a formazan over 15 orders of magnitude in time [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. CAS 531-52-2: this compound | CymitQuimica [cymitquimica.com]

- 11. biosynth.com [biosynth.com]

- 12. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. solvent for formazan crystals in MTT assay - Cell Biology [protocol-online.org]

- 16. researchgate.net [researchgate.net]

Measuring Mitochondrial Activity with TTC Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,5-Triphenyltetrazolium Chloride (TTC) assay is a widely used colorimetric method to determine cell viability and tissue damage by measuring mitochondrial respiratory chain activity. In living cells, mitochondrial dehydrogenases reduce the water-soluble, colorless TTC to a red, water-insoluble formazan (B1609692).[1] The intensity of the red color is proportional to the number of viable cells and their metabolic activity. This makes the TTC assay a valuable tool in various research areas, including drug discovery, toxicology, and studies of ischemia-reperfusion injury.[2][3]

These application notes provide detailed protocols for using the TTC assay with cultured cells and tissue slices, along with guidance on data interpretation and presentation.

Principle of the TTC Assay

The TTC assay relies on the enzymatic reduction of TTC by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in metabolically active cells. These enzymes are key components of the electron transport chain. In viable cells with active mitochondria, TTC accepts electrons from the respiratory chain and is reduced to 1,3,5-triphenylformazan (TPF), a red crystalline product.[4] Damaged or dead cells with compromised mitochondrial function are unable to perform this reduction, and therefore, do not produce the red color.[5] The amount of formazan produced can be quantified spectrophotometrically after extraction, providing a measure of mitochondrial activity and, by extension, cell viability.[6]

Applications in Research and Drug Development

-

Cytotoxicity and Drug Screening: The TTC assay is a reliable method for assessing the cytotoxic effects of new chemical entities and for high-throughput screening of potential anticancer drugs.[3]

-

Ischemia and Reperfusion Injury: It is extensively used to delineate the infarcted area in models of stroke and myocardial infarction, where the unstained (white) tissue represents the necrotic core.[2][7]

-

Apoptosis and Cell Death Studies: While not a direct measure of apoptosis, the TTC assay can indicate a decline in mitochondrial function, which is a hallmark of the apoptotic process.[8]

-

Seed Viability Testing: The assay is also a standard method in agricultural science to determine the viability of seeds.[9][10]

Experimental Protocols

Protocol 1: TTC Assay for Adherent Cultured Cells

This protocol is suitable for assessing the effects of drugs or other treatments on the mitochondrial activity of adherent cell lines.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC) powder

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., acidic isopropanol)[1]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: Expose the cells to the desired concentrations of the test compound for the specified duration. Include untreated control wells.

-

Preparation of TTC Solution: Prepare a 5 mg/mL TTC stock solution in PBS. This solution should be filter-sterilized and protected from light.[11] For the working solution, dilute the stock solution to a final concentration of 0.5 mg/mL in serum-free medium.

-

Incubation with TTC: After the treatment period, remove the culture medium and wash the cells once with PBS. Add 100 µL of the TTC working solution to each well and incubate for 2-4 hours at 37°C, protected from light.[12]

-

Formazan Solubilization: After incubation, carefully remove the TTC solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Quantification: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength between 480 and 510 nm using a microplate reader.[13][14]

Protocol 2: TTC Assay for Tissue Slices (e.g., Brain, Heart)

This protocol is commonly used to assess tissue damage following ischemic events.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC) powder

-

0.9% Saline solution or PBS, pH 7.4

-

Formaldehyde (for fixation, optional)

-

Tissue slicer (e.g., vibratome, brain matrix)

Procedure:

-